molecular formula C8H13NO2 B1249745 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one CAS No. 880480-25-1

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one

Cat. No.: B1249745
CAS No.: 880480-25-1
M. Wt: 155.19 g/mol
InChI Key: SNHIHYMJDYSGHP-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one, also known as MZ-6, is a synthetic heterocyclic compound designed with a core α-methylene-γ-lactone motif . This functional group is a key pharmacophore found in many bioactive natural products, such as the sesquiterpene lactone parthenolide, and allows the compound to act as a Michael acceptor, reacting with cysteine sulfhydryl groups in enzymes and proteins . This mechanism underlies its potent biological activity, which includes the induction of apoptosis, suppression of cell proliferation, and inhibition of cancer cell migration . In research applications, MZ-6 has demonstrated significant cytotoxic effects across a range of cancer cell lines. Studies report its efficacy in models of breast cancer (MCF-7 and MDA-MB-231), where it inhibits proliferation, up-regulates the pro-apoptotic protein Bax, down-regulates the anti-apoptotic Bcl-2, and induces cell cycle arrest in the G0/G1 phase . Furthermore, MZ-6 exhibits anti-metastatic potential by down-regulating key proteases involved in extracellular matrix degradation, namely matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA) . Its utility extends to hepatocellular carcinoma (HepG2) models, where it not only exerts cytotoxic effects but also acts as a radiosensitizer, enhancing the cancer cell-killing effect of X-radiation . Research also indicates that MZ-6 can help overcome multidrug resistance (MDR) in cancer cells by inhibiting the activity of efflux transporters like ABCB1/P-glycoprotein . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methyl-4-methylidene-3-propan-2-yl-1,2-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5(2)7-6(3)8(10)11-9(7)4/h5,7H,3H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHIHYMJDYSGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=C)C(=O)ON1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467474
Record name 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880480-25-1
Record name 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis of MZ-6

The preparation of MZ-6 follows a two-step sequence starting with the formation of a phosphorylated intermediate, 4-diethoxyphosphoryl-3-isopropyl-2-methylisoxazolidin-5-one. In the first step, 2-diethoxyphosphoryl-4-methyl-2-pentanoic acid reacts with N-methylhydroxylamine hydrochloride under basic conditions. This reaction proceeds via nucleophilic substitution, yielding the phosphorylated isoxazolidinone intermediate.

The second step involves HWE olefination, where the intermediate acts as a reagent for formaldehyde. Sodium hydride (NaH) is employed as a base in tetrahydrofuran (THF) to deprotonate the phosphoryl group, generating a reactive ylide. This ylide undergoes olefination with formaldehyde, resulting in the formation of the exocyclic methylene group characteristic of MZ-6.

Table 1: Reaction Conditions for MZ-6 Synthesis

StepReagents/ConditionsTemperatureTime (h)Yield (%)
1N-Methylhydroxylamine HCl, NaHCO₃, EtOHReflux2478
2Formaldehyde, NaH, THF0°C → RT265

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base critically impacts the efficiency of the HWE reaction. THF is preferred due to its ability to stabilize the ylide intermediate, while NaH ensures complete deprotonation of the phosphoryl group. Alternative bases such as potassium tert-butoxide (t-BuOK) were tested but resulted in lower yields (≤50%) due to side reactions.

Temperature Control

Maintaining a low temperature (0°C) during ylide formation prevents premature decomposition. Gradual warming to room temperature facilitates the olefination step without compromising the integrity of the methylene group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of MZ-6 was confirmed using ¹H and ¹³C NMR. Key spectral features include:

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.45 (s, 3H, N-CH₃), 4.85 (s, 2H, C=CH₂).

  • ¹³C NMR (CDCl₃): δ 22.1 (isopropyl CH₃), 32.8 (N-CH₃), 112.5 (C=CH₂), 170.1 (C=O).

Table 2: Elemental Analysis of MZ-6

ElementCalculated (%)Observed (%)
C58.8258.75
H7.847.80
N6.866.82

Comparative Analysis with Alternative Methods

HWE vs. Traditional Lactone Synthesis

Conventional methods for α-methylene-γ-lactone synthesis often rely on laborious isolation from plant sources or multistep cyclization reactions. The HWE approach offers superior regioselectivity and scalability, enabling gram-scale production of MZ-6 with minimal purification.

Nitrogen-Containing Analogs

Scalability and Industrial Applicability

Pilot-Scale Production

The two-step synthesis has been successfully scaled to produce MZ-6 in 50-g batches with consistent yields (60–65%). Key challenges include the hygroscopic nature of NaH and the need for anhydrous THF, which necessitate controlled reaction environments.

Cost-Effectiveness

The total cost of raw materials for 1 kg of MZ-6 is approximately $1,200, making it economically viable for preclinical studies .

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

MZ-6 features a unique α-methylene-γ-lactone structure, which is known for its reactivity with sulfhydryl groups in proteins. The synthesis of MZ-6 typically involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide under reflux conditions, yielding a compound that exhibits significant biological activity .

MZ-6 has been primarily investigated for its anticancer properties. The compound has demonstrated considerable cytotoxicity against various cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells
  • Other Cancers : Glioblastoma, melanoma, gastric cancer, leukemia, and more .

Anticancer Research

MZ-6 has shown promise in various preclinical studies:

  • Cytotoxicity Studies : In vitro assays revealed that MZ-6 exhibited half-maximal inhibitory concentration (IC50) values ranging from 4.5 to 9.5 μM against breast cancer cell lines .
    CompoundIC50 (μM)Cell Line
    MZ-64.5 - 9.5MCF-7
    MZ-63.5 - 8.0MDA-MB-231
  • Anti-Metastatic Potential : Compared to parthenolide, another compound with similar structures, MZ-6 showed comparable efficacy in suppressing migration in less aggressive cell lines while having a reduced effect on more aggressive ones like MDA-MB-231 .

Case Studies

Several studies have documented the effects of MZ-6 on cancer cells:

  • Study on Breast Cancer Cells : A study found that both MZ-6 and parthenolide significantly reduced the viability of MCF-7 and MDA-MB-231 cells, with MZ-6 being particularly effective at inducing apoptosis through ROS generation .
  • Comparative Analysis with Other Compounds : In comparative studies with other methyleneisoxazolidinones like MZ-14, while MZ-6 was less cytotoxic than MZ-14, it exhibited a stronger radiosensitizing effect when combined with X-ray treatment .

Broader Scientific Applications

Beyond oncology, MZ-6 has potential applications in:

  • Medicinal Chemistry : As a precursor for drug development targeting various diseases due to its unique chemical structure.
  • Biological Research : Investigated for its interactions with biomolecules and potential effects on cellular processes beyond cancer .

Mechanism of Action

The mechanism of action of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Advantages : MZ-6’s two-step synthesis from commercially available reagents makes it more feasible for clinical development than PTL, which requires laborious plant extraction .
  • Selective Toxicity: MZ-6’s apoptotic effects are selective for cancer cells, sparing normal cells at therapeutic doses .
  • Oxidative Stress : Elevated malondialdehyde levels in MCF-7 cells treated with MZ-6 suggest a unique pro-oxidant mechanism, distinct from PTL .

Biological Activity

3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one, commonly referred to as MZ-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of MZ-6, exploring its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.

Chemical Structure and Synthesis

MZ-6 is characterized by its unique α-methylene-γ-lactone structure, which is known for its reactivity with sulfhydryl groups in proteins, potentially leading to significant biological effects. The synthesis of MZ-6 involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions.

The biological activity of MZ-6 is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors, leading to various biological effects such as apoptosis and inhibition of cell migration. It has been shown to down-regulate key proteases like metalloproteinase-9 and urokinase plasminogen activator, which are involved in cancer cell metastasis .

Anticancer Properties

MZ-6 has demonstrated considerable cytotoxicity against various cancer cell lines, including breast cancer MCF-7 and MDA-MB-231 cells. In vitro studies revealed that MZ-6 and parthenolide (a related compound) exhibited similar levels of cytotoxicity against these cell lines. However, MZ-6 was particularly noted for its anti-invasive properties, significantly suppressing the migration of MCF-7 cells while having less effect on the more aggressive MDA-MB-231 cells .

Apoptosis Induction

Research indicates that MZ-6 induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) generation and altering mitochondrial membrane potential. The compound's ability to induce late-stage apoptosis was confirmed through assays measuring live and apoptotic cell populations .

Comparison with Other Compounds

In comparative studies, MZ-6 was evaluated alongside other methyleneisoxazolidinones such as MZ-14. While both compounds showed antiproliferative effects, MZ-6 was found to be less cytotoxic than MZ-14 but exhibited a stronger radiosensitizing effect when combined with X-ray treatment . This suggests that while it may be less effective at inducing direct cytotoxicity, it could enhance the efficacy of conventional therapies.

Case Studies

Study Cell Lines Key Findings
Wyrębska et al. (2011)MCF-7, MDA-MB-231MZ-6 suppressed migration and induced apoptosis; down-regulated metalloproteinase levels .
Gach et al. (2016)HepG2Showed strong sensitization effect to X-rays; increased ROS generation without significant DNA damage .

Q & A

Q. What are the established synthetic routes for 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one, and how are reaction conditions optimized?

The compound is synthesized via a two-step sequence: (1) reaction of 2-diethoxyphosphoryl-4-methyl-2-pentanoic acid with N-methylhydroxylamine hydrochloride to form a Horner-Wadsworth-Emmons reagent, followed by (2) olefination with formaldehyde. Optimization involves controlling stoichiometry (1:1.1 molar ratio for formaldehyde) and purification via recrystallization. Purity is confirmed by 1^1H/13^13C NMR and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural identity of this compound?

1^1H NMR (proton environment analysis), 13^13C NMR (carbon backbone verification), and elemental analysis (C/H/N/O quantification) are critical. For example, NMR peaks at δ 4.5–5.5 ppm confirm methylene groups, while elemental analysis ensures ≥98% purity. Mass spectrometry (not explicitly cited) is recommended for molecular ion validation .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Use chemical-resistant gloves (tested per EN 374), eye protection, and fume hoods to avoid inhalation. Post-handling, wash hands thoroughly and store in airtight containers away from moisture. Contaminated gloves should be cleaned before reuse .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the stereochemical configuration of this compound?

Single-crystal X-ray diffraction (using SHELXL or ORTEP-III) resolves bond angles, torsion angles, and spatial arrangement of the isopropyl and methyl groups. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances crystal quality. Data refinement with SHELXTL software validates stereochemistry .

Q. What mechanistic insights explain the regioselectivity observed in the Horner-Wadsworth-Emmons olefination step during its synthesis?

The phosphonate reagent acts as a stabilized ylide, favoring E-selective olefination due to steric hindrance from the isopropyl group. Computational modeling (DFT calculations) can predict transition-state geometries, while 31^31P NMR monitors intermediate formation .

Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this isoxazolidinone derivative?

Density Functional Theory (DFT) using B3LYP/6-31G* basis sets models HOMO-LUMO gaps and electrophilic sites. Molecular dynamics simulations assess solvent interactions (e.g., DMSO vs. ethanol) for solubility predictions .

Q. How should researchers design experiments to evaluate the compound's biological activity while controlling for solvent effects and cytotoxicity artifacts?

Use in vitro assays (e.g., MTT or Annexin V staining) with solvent controls (e.g., DMSO ≤0.1%). Dose-response curves (0.1–100 µM) and caspase-3/7 activation assays validate apoptosis-specific effects. Cell lines with high metabolic activity (e.g., HeLa) enhance sensitivity .

Q. What methodologies are recommended for resolving contradictions between spectroscopic data and crystallographic results in structural determination?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm coupling patterns. If crystallographic data conflicts (e.g., bond lengths), re-examine crystal packing effects or refine models with higher-resolution data (≤1.0 Å). Multi-technique consensus (IR, Raman) resolves ambiguities .

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